7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound combines multiple functional groups, including methoxy, phenyl, and thiophene, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclization to Form the Oxazine Ring: The intermediate pyrazole is then subjected to cyclization with an ortho-substituted phenol derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and thiophene rings, facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, m-CPBA
Reducing Agents: SnCl₂, H₂ (with a catalyst)
Substitution Reagents: Br₂, H₂SO₄
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Amines from nitro groups.
Substitution Products: Halogenated derivatives or sulfonated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its diverse biological activity profile suggests it could be a lead compound for new drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-phenyl-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a furan ring instead of thiophene.
7-methoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The presence of the thiophene ring in 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different reactivity patterns and biological activities, providing a broader scope for research and application.
Properties
IUPAC Name |
7-methoxy-2-phenyl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(25-20(15)18)19-11-6-12-26-19/h2-12,17,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINBPDEQNYHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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